N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-difluorobenzenesulfonamide
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Overview
Description
N-[2-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3,5-DIFLUOROBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a sulfonamide functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3,5-DIFLUOROBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through the cyclization of o-aminothiophenol with an appropriate aldehyde . This intermediate is then coupled with a difluorobenzene sulfonamide derivative under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3,5-DIFLUOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[2-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3,5-DIFLUOROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic drugs.
Industry: Utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3,5-DIFLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 3-(1,3-benzothiazol-2-yl) 2-phenyl derivatives
Uniqueness
N-[2-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3,5-DIFLUOROBENZENE-1-SULFONAMIDE is unique due to the presence of both benzothiazole and sulfonamide groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C19H12F2N2O2S2 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-difluorobenzenesulfonamide |
InChI |
InChI=1S/C19H12F2N2O2S2/c20-12-9-13(21)11-14(10-12)27(24,25)23-16-6-2-1-5-15(16)19-22-17-7-3-4-8-18(17)26-19/h1-11,23H |
InChI Key |
NNMORLXNWKKDOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NS(=O)(=O)C4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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